5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a chemical compound that belongs to the class of pyrazole carboxylic acids This compound is characterized by the presence of a difluoroethyl group attached to the pyrazole ring, which imparts unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the introduction of the difluoroethyl group onto the pyrazole ring. One common method is the difluoromethylation of pyrazole derivatives using difluoromethylation reagents. This process can be achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using efficient and cost-effective reagents. The use of transition-metal catalysts, such as nickel or palladium, can enhance the efficiency of the reaction and improve yields . Additionally, the development of non-ozone depleting difluorocarbene reagents has streamlined the production process, making it more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding reduced forms of the compound.
Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethyl pyrazole oxides, while reduction may produce difluoroethyl pyrazole alcohols .
Scientific Research Applications
5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The compound may also participate in various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(1,1-difluoroethyl)-1H-pyrazole-4-carboxylic acid
- 5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-3-carboxylic acid
- 5-(1,1-difluoroethyl)-1H-pyrazole-4-carboxamide
Uniqueness
5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is unique due to the presence of the difluoroethyl group, which imparts distinct chemical properties. This group enhances the compound’s stability, lipophilicity, and biological activity compared to its analogs .
Properties
CAS No. |
2229600-95-5 |
---|---|
Molecular Formula |
C7H8F2N2O2 |
Molecular Weight |
190.1 |
Purity |
95 |
Origin of Product |
United States |
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